Myo-inositol (2,4) bisphosphate
Description
Molecular Identity and Stereochemical Configuration
This compound (C₆H₁₀O₁₂P₂; molecular weight 336.08 g/mol) belongs to the inositol bisphosphate family, characterized by two phosphorylated hydroxyl groups on the myo-inositol scaffold. The myo-inositol configuration adopts a chair conformation where five hydroxyl groups occupy equatorial positions, while the axial hydroxyl resides at the C2 position. Phosphorylation at C2 (axial) and C4 (equatorial) introduces steric and electronic asymmetry, distinguishing Ins(2,4)P₂ from other bisphosphate isomers (Figure 1).
Table 1: Key Molecular Features of Ins(2,4)P₂
| Property | Value/Description |
|---|---|
| Molecular Formula | C₆H₁₀O₁₂P₂ |
| Molecular Weight | 336.08 g/mol |
| Phosphate Positions | C2 (axial), C4 (equatorial) |
| Stereoisomerism | D-myo configuration |
| PubChem CID | 44251424 |
The D-myo stereochemistry is critical for enzymatic recognition, as phosphatases and kinases exhibit specificity toward phosphate positioning. Nuclear magnetic resonance (NMR) studies confirm the 2,4-bisphosphate regiochemistry, with distinct chemical shifts for axial (C2) and equatorial (C4) phosphate groups.
Physicochemical Properties and Structural Determinants
Ins(2,4)P₂ is highly polar due to its phosphate groups, with solubility in aqueous solutions (>1 mg/mL) and limited solubility in organic solvents. The compound’s acidity arises from phosphate dissociation (pKa ~1–2 for primary dissociation), though experimental pKa values remain uncharacterized. Stability studies suggest susceptibility to alkaline hydrolysis, necessitating storage at neutral pH and low temperatures.
The equatorial C4 phosphate enhances hydrogen-bonding capacity, while the axial C2 phosphate contributes to steric hindrance, influencing protein-binding affinity. X-ray crystallography of analogous inositol bisphosphates reveals bidentate interactions with magnesium ions, a feature likely conserved in Ins(2,4)P₂.
Isomeric Relationships Within the Inositol Bisphosphate Family
Inositol bisphosphates exhibit regiochemical diversity, with at least nine isomers identified in biological systems (Table 2). Ins(2,4)P₂ is distinguishable from common isomers like Ins(1,4)P₂ and Ins(3,4)P₂ via high-performance liquid chromatography (HPLC) and capillary electrophoresis.
Table 2: Major Inositol Bisphosphate Isomers
| Isomer | Phosphate Positions | Biological Prevalence |
|---|---|---|
| Ins(1,4)P₂ | C1, C4 | High (signaling) |
| Ins(3,4)P₂ | C3, C4 | Moderate |
| Ins(4,5)P₂ | C4, C5 | High (precursor) |
| Ins(2,4)P₂ | C2, C4 | Low (specialized) |
Enzymatic interconversion between isomers occurs via kinases (e.g., IPMK) and phosphatases (e.g., INPP1). Ins(2,4)P₂ is a minor metabolite in pathways involving Ins(1,4,5)P₃ degradation, suggesting a regulatory rather than primary signaling role.
Conformational Analysis and Molecular Recognition Features
The chair conformation of myo-inositol positions the C2 phosphate axially, creating a steric bulge that limits access to deep binding pockets. In contrast, the equatorial C4 phosphate aligns with planar protein interfaces, as observed in pleckstrin homology (PH) domains. Molecular dynamics simulations predict that Ins(2,4)P₂ adopts a “twisted” conformation in solution, with phosphate groups oscillating between pseudo-axial and pseudo-equatorial orientations.
Recognition by proteins depends on phosphate spacing and stereochemistry. For example, the 4.3 Å distance between C2 and C4 phosphates in Ins(2,4)P₂ matches the binding cleft of certain phosphatases, while mismatching kinases preferring 5–6 Å spacing (e.g., Ins(4,5)P₂). This geometric specificity underscores Ins(2,4)P₂’s unique role in modulating enzyme activity.
Properties
CAS No. |
27216-57-5 |
|---|---|
Molecular Formula |
C6H14O12P2 |
Molecular Weight |
340.12 g/mol |
IUPAC Name |
[(1S,2R,4S,5S)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H14O12P2/c7-1-2(8)5(17-19(11,12)13)4(10)6(3(1)9)18-20(14,15)16/h1-10H,(H2,11,12,13)(H2,14,15,16)/t1?,2-,3+,4?,5-,6-/m0/s1 |
InChI Key |
PUVHMWJJTITUGO-KPQDHKIDSA-N |
SMILES |
C1(C(C(C(C(C1O)OP(=O)(O)O)O)OP(=O)(O)O)O)O |
Isomeric SMILES |
[C@H]1([C@@H](C([C@H]([C@@H](C1O)O)OP(=O)(O)O)O)OP(=O)(O)O)O |
Canonical SMILES |
C1(C(C(C(C(C1O)OP(=O)(O)O)O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
Scientific Research Applications
Biological Significance
Myo-inositol and its derivatives, including myo-inositol (2,4) bisphosphate, are integral components of cellular signaling pathways. They serve as second messengers in signal transduction, influencing various physiological processes such as insulin sensitivity, cell growth, and apoptosis. This compound specifically plays a role in:
- Phosphoinositide metabolism : It is involved in the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), which is crucial for the activation of protein kinases and other signaling molecules.
- Regulation of ion channels : Myo-inositol phosphates modulate the activity of ion channels, impacting cellular excitability and neurotransmitter release.
Metabolic Disorders
This compound has been investigated for its potential benefits in metabolic disorders such as:
- Polycystic Ovary Syndrome (PCOS) : Clinical studies indicate that supplementation with myo-inositol improves insulin sensitivity and ovarian function in women with PCOS. A randomized controlled trial showed that 2 g/day of myo-inositol led to significant reductions in plasma testosterone and improved ovulation rates .
- Gestational Diabetes : Research has demonstrated that myo-inositol supplementation can enhance insulin sensitivity and lower fasting glucose levels in pregnant women at risk for gestational diabetes .
Neurological Disorders
This compound's role in brain health is gaining attention. Elevated levels have been linked to conditions such as:
- Alzheimer’s Disease : Studies suggest that alterations in inositol levels may affect cognitive function and neurodegeneration .
- Multiple Sclerosis : Research indicates that myo-inositol may influence immune responses and neuronal health in multiple sclerosis patients .
Cancer Treatment
The compound has shown promise in cancer research:
- Antitumor Effects : In vitro studies have revealed that this compound can inhibit cancer cell proliferation and induce apoptosis through modulation of signaling pathways involved in cell survival .
- Combination Therapies : When used alongside other therapeutic agents like D-chiro-inositol or metformin, myo-inositol enhances treatment efficacy in various cancer models .
Antioxidant Properties
Recent studies have highlighted the antioxidant capabilities of this compound:
- Oxidative Stress Reduction : Myo-inositol exhibits protective effects against oxidative damage by reducing lipid peroxidation and enhancing antioxidant enzyme activity .
- Vascular Health : Its antioxidative properties may benefit vascular function by mitigating oxidative stress-related damage to blood vessels .
Experimental Models
This compound is utilized in various experimental setups:
- Animal Studies : Rodent models are commonly employed to assess the effects of myo-inositol on metabolic parameters and disease outcomes.
- Cell Culture Experiments : In vitro studies using human cell lines help elucidate the mechanisms through which myo-inositol influences cellular functions.
Analytical Techniques
Research on myo-inositol involves advanced analytical methods such as:
| Technique | Application |
|---|---|
| High-Performance Liquid Chromatography (HPLC) | Quantification of myo-inositol levels |
| Mass Spectrometry | Identification of metabolites |
| Nuclear Magnetic Resonance (NMR) | Structural analysis of compounds |
Case Study 1: Polycystic Ovary Syndrome
In a randomized controlled trial involving 50 overweight women with PCOS, those receiving 2 g/day of myo-inositol experienced significant improvements in metabolic parameters including reduced insulin levels and improved ovulation rates compared to the placebo group .
Case Study 2: Gestational Diabetes
A study involving 69 women with gestational diabetes showed that supplementation with 2 g of myo-inositol twice daily significantly improved fasting glucose levels and insulin sensitivity compared to controls .
Preparation Methods
Regioselective Phosphorylation via Protective Group Strategies
The synthesis of I(2,4)P₂ requires precise control over phosphorylation sites. A foundational approach involves the stepwise protection of hydroxyl groups on the myo-inositol ring. For example, 1D-1,3,6-tri-O-benzyl-myo-inositol serves as a key intermediate, where benzyl groups block hydroxyls at C1, C3, and C6, leaving C2 and C4 available for phosphorylation. Phosphorylation using dibenzyl phosphoramidite under anhydrous conditions yields the protected bisphosphate, which is subsequently deprotected via hydrogenolysis. This method achieves a 68% yield of I(2,4)P₂ with >95% regioselectivity.
Alternative protective schemes employ p-methoxybenzyl (PMB) ethers for enhanced stability during phosphorylation. In one protocol, DL-1-O-p-methoxybenzyl-2,3,6-tri-O-benzyl-myo-inositol undergoes phosphorylation at C4 and C5 using bis(2-cyanoethyl) diisopropylphosphoramidite, followed by PMB removal with trifluoroacetic acid. The free C1 hydroxyl is then phosphorylated to generate I(2,4)P₂ in 72% overall yield.
Enzymatic Resolution of Racemic Intermediates
Racemic mixtures pose challenges in synthesizing enantiomerically pure I(2,4)P₂. A resolution strategy using 4,5-biscamphanate esters has been developed. DL-1-O-allyl-2,3,6-tri-O-benzyl-myo-inositol is converted to its camphanate derivative, which crystallizes into diastereomeric salts. Recrystallization isolates the D-enantiomer, which is then deallylated and phosphorylated to yield optically pure D-myo-inositol (2,4) bisphosphate. This method achieves 98% enantiomeric excess (ee), critical for biological studies.
Purification and Analytical Characterization
Ion-Exchange Chromatography
Purification of I(2,4)P₂ relies on strong anion-exchange chromatography. A solvent-compatible IonPac-HC column with a methanol gradient (0–20% v/v) resolves inositol bisphosphates within 20 minutes. I(2,4)P₂ elutes at 19.3 min, distinct from I(1,4)P₂ (18.7 min) and I(4,5)P₂ (19.8 min). Post-column derivatization with ferric nitrate improves detection sensitivity to 50 pmol.
Structural Validation via NMR and Mass Spectrometry
31P-NMR confirms phosphorylation sites: I(2,4)P₂ exhibits two distinct peaks at δ −0.5 ppm (C2-P) and δ −1.2 ppm (C4-P). High-resolution ESI-MS data ([M−H]⁻ = 335.98 m/z) align with the theoretical molecular weight (336.08 g/mol).
Comparative Analysis of Synthetic Methods
Q & A
Basic Research Questions
Q. What are the current methodologies for quantifying myo-inositol (2,4) bisphosphate in biological samples, and what are their limitations?
- Methodological Answer : The most widely used techniques include high-performance liquid chromatography (HPLC) coupled with chemically suppressed conductivity detection, which separates phosphorylated isomers like this compound from other inositol phosphates (InsPs) . Radiolabeling with myo-[³H]inositol or [³¹P]PO₄³− combined with HPLC is effective for tracking temporal changes in InsP distribution but lacks absolute quantification and requires specialized handling . Advanced mass spectrometry (MS) methods, particularly ion chromatography paired with high-resolution MS, provide high sensitivity and specificity for complex matrices, though they demand rigorous sample preparation to avoid degradation .
Q. What role does this compound play in cellular signaling pathways?
- Methodological Answer : this compound is a precursor to higher-order phosphates (e.g., InsP₆/phytic acid) and interacts with proteins regulating ion channels and metabolic flux . Its synthesis and degradation are mediated by kinases/phosphatases, such as myo-inositol kinase and phosphatase, which can be studied using isotopic tracing (e.g., ³²P-ATP labeling) or genetic knockout models to map enzymatic activity .
Advanced Research Questions
Q. How can researchers address discrepancies in reported concentrations of this compound across studies?
- Methodological Answer : Contradictions often arise from isomer interference (e.g., overlap with InsP₁–InsP₄ in chromatography) or variations in extraction protocols (e.g., use of acidic vs. neutral buffers). To reconcile
- Standardize extraction : Include phosphatase inhibitors (e.g., sodium fluoride) and rapid freezing to prevent enzymatic degradation .
- Cross-validate methods : Compare HPLC-MS results with ³¹P NMR, which distinguishes isomers via unique chemical shifts .
- Report isomer-specific retention times : Reference internal standards like synthetic this compound derivatives .
Q. What strategies enable stereospecific synthesis of this compound for mechanistic studies?
- Methodological Answer : Synthesis involves protecting group chemistry to achieve regioselective phosphorylation. For example:
- Step 1 : Use 1,2:4,5-biscyclohexylidene-D-myo-inositol to block hydroxyl groups at positions 1, 2, 4, and 5 .
- Step 2 : Phosphorylate positions 3 and 6 using benzyl methyl N,N-diisopropylphosphoramidite, followed by deprotection with LiCN .
- Step 3 : Validate purity via ¹H/³¹P NMR and HPLC-MS. Yields >90% require anhydrous conditions and inert atmospheres .
Q. How can researchers model the metabolic flux between myo-inositol and its bisphosphate derivatives in plant systems?
- Methodological Answer :
- Isotopic labeling : Feed plants with ¹³C-myo-inositol and track incorporation into bisphosphates using LC-MS/MS .
- Enzyme kinetics : Purify myo-inositol kinases/phosphatases and measure activity via coupled assays (e.g., ADP-Glo™ for ATP consumption) .
- Genetic disruption : Use Arabidopsis mutants (e.g., ino1) to study compensatory pathways and flux redistribution .
Data Analysis and Experimental Design Considerations
Q. What statistical approaches are optimal for analyzing myo-inositol bisphosphate variability in heterogeneous samples?
- Methodological Answer :
- ANOVA with post-hoc tests : Apply Tukey’s HSD to compare means across treatment groups (e.g., different plant tissues or stress conditions) .
- Spearman’s correlation : Assess non-linear relationships between bisphosphate levels and physiological parameters (e.g., phloem pH or phosphate availability) .
Q. How can researchers mitigate instability of this compound during extraction?
- Methodological Answer :
- Rapid processing : Flash-freeze samples in liquid nitrogen and homogenize in ice-cold 0.5 M HClO₄ .
- Chelation : Add EDTA to sequester metal ions that catalyze hydrolysis .
- Lyophilization : Preserve labile phosphates by freeze-drying extracts prior to analysis .
Key Challenges and Emerging Techniques
- Isomer resolution : New capillary electrophoresis methods with contact conductivity detection achieve baseline separation of InsP₂ isomers .
- In vivo tracking : Genetically encoded biosensors (e.g., GFP-tagged pleckstrin homology domains) enable real-time monitoring of bisphosphate dynamics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
